6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol

Catalog No.
S6610233
CAS No.
917758-91-9
M.F
C13H8FN3O2
M. Wt
257.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol

CAS Number

917758-91-9

Product Name

6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol

IUPAC Name

6-(4-fluorophenyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione

Molecular Formula

C13H8FN3O2

Molecular Weight

257.22 g/mol

InChI

InChI=1S/C13H8FN3O2/c14-8-3-1-7(2-4-8)9-5-6-10-11(15-9)12(18)17-13(19)16-10/h1-6H,(H2,16,17,18,19)

InChI Key

HAEQNSABVQOBNY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)NC(=O)NC3=O)F

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)NC(=O)NC3=O)F

6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound features a fused structure comprising both pyridine and pyrimidine rings, with a 4-fluorophenyl group attached at the sixth position. The presence of the fluorine atom is significant as it can influence the compound's electronic properties and biological activity. The molecular formula for this compound is C12H8FN3O2, and it has a CAS number of 917758-91-9.

Studies suggest that this compound may act as a kinase inhibitor []. Kinase inhibitors can bind to enzymes called kinases, thereby preventing them from phosphorylating other molecules. Phosphorylation is a cellular process essential for many biological functions. By inhibiting kinases, this compound may potentially affect various cellular processes. However, the specific mechanisms require further investigation [].

  • Kinase Inhibitor Design: The pyridopyrimidine core structure is present in several known kinase inhibitors []. Kinases are enzymes involved in regulating various cellular processes. By targeting specific kinases, researchers can study their role in diseases and develop drugs. The introduction of the fluorophenyl group and the diol functionality could potentially influence the inhibitory activity and selectivity of the molecule towards specific kinases. Further research is needed to explore this possibility.
  • Analogue of Known Pyridopyrimidine Drugs: Some pyridopyrimidine derivatives exhibit promising biological activities, including anticancer and anti-inflammatory properties [, ]. The presence of the pyridopyrimidine core in 6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol suggests it could be an analogue of these known drugs. Studying its biological effects and comparing them to existing drugs could provide valuable insights for medicinal chemistry.
, including:

  • Oxidation: This compound can be oxidized to form different derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can yield derivatives through reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where it may be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Conditions: Strong bases like sodium hydride or potassium tert-butoxide are typically employed.

6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol exhibits significant biological activity primarily through its role as a dual inhibitor of receptor tyrosine kinases Tie-2 and VEGFR2. These targets are critical in various signaling pathways associated with cell proliferation and angiogenesis. The inhibition of these pathways results in anti-proliferative effects against human breast cancer and gastric cancer cells, indicating potential applications in cancer therapy .

The synthesis of 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol typically follows these steps:

  • Preparation of Pyrido[3,2-d]pyrimidine Core: This is achieved by reacting 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions to form the pyrimidine ring.
  • Introduction of Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with the pyrido[3,2-d]pyrimidine intermediate in the presence of a strong base such as sodium hydride or potassium tert-butoxide .

Due to its biological activity, 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol has potential applications in:

  • Cancer Treatment: As an inhibitor of key receptors involved in tumor growth and metastasis.
  • Pharmaceutical Development: It could serve as a lead compound for developing new therapeutic agents targeting similar pathways.

Studies indicate that this compound interacts with specific receptor tyrosine kinases, particularly Tie-2 and VEGFR2. These interactions are crucial for understanding its mechanism of action in inhibiting tumor growth. The biochemical pathways affected include RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways. Such interactions suggest that further research could elucidate additional therapeutic potentials and side effects associated with this compound .

Several compounds share structural similarities with 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol. Here are some notable examples:

Compound NameStructural CharacteristicsUnique Features
2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidineContains two chlorine atoms at positions 2 and 4Enhanced reactivity due to chlorine substitution
6-(4-Methylphenyl)pyrido[3,2-d]pyrimidine-2,4-diolContains a methyl group instead of fluorineDifferent electronic properties affecting biological activity
6-(4-Chlorophenyl)pyrido[3,2-d]pyrimidine-2,4-diolContains a chlorine atom instead of fluorineChlorine's larger size may influence binding affinity differently

The presence of the fluorine atom in 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol contributes to its unique electronic distribution and potentially enhances its biological activity compared to its analogs. The high electronegativity and small size of fluorine can affect both the stability and reactivity profiles of the compound in biological systems .

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

257.06005467 g/mol

Monoisotopic Mass

257.06005467 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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